N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorocyclohexyl group and a methoxyphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the difluorocyclohexyl intermediate: This step involves the fluorination of cyclohexane to introduce the difluoro groups.
Coupling with 2-methoxyphenol: The difluorocyclohexyl intermediate is then reacted with 2-methoxyphenol under basic conditions to form the 2-(2-methoxyphenoxy) derivative.
Acetamide formation: The final step involves the reaction of the 2-(2-methoxyphenoxy) derivative with acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to receptors: Interaction with specific receptors in biological systems, leading to a physiological response.
Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal transduction: Modulation of signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4,4-difluorocyclohexyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
N-(4,4-difluorocyclohexyl)-2-(2-chlorophenoxy)acetamide: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of both the difluorocyclohexyl and methoxyphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c1-20-12-4-2-3-5-13(12)21-10-14(19)18-11-6-8-15(16,17)9-7-11/h2-5,11H,6-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRYEZPQHVMPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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